molecular formula C15H20ClNO3S B2379823 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide CAS No. 898413-55-3

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide

Cat. No.: B2379823
CAS No.: 898413-55-3
M. Wt: 329.84
InChI Key: GUAWAYTTZLEJJX-UHFFFAOYSA-N
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Description

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is a synthetic organic compound with a unique structure that includes a chlorinated benzamide moiety and a dioxidotetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide typically involves the following steps:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using suitable oxidizing agents.

    Chlorination of benzamide: The benzamide moiety is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling reaction: The chlorinated benzamide is then coupled with the dioxidotetrahydrothiophene derivative under appropriate conditions, often using a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can target the chlorinated benzamide moiety or the dioxidotetrahydrothiophene ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzamide site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-nitrobenzamide
  • 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide
  • 4-chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Uniqueness

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is unique due to its specific combination of a chlorinated benzamide and a dioxidotetrahydrothiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3S/c1-11(2)9-17(14-7-8-21(19,20)10-14)15(18)12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAWAYTTZLEJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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